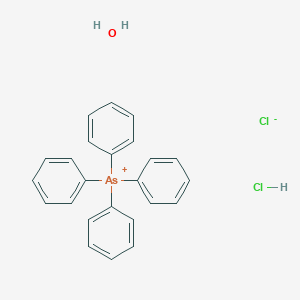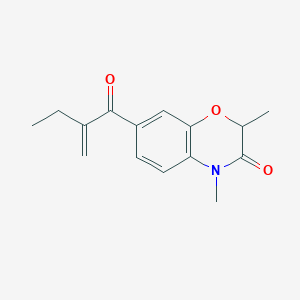
2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one, also known as DIMBOA, is a naturally occurring compound found in a wide range of plants, including maize, wheat, and rye. DIMBOA has been extensively studied due to its potential applications in agriculture, medicine, and biotechnology.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) and the induction of oxidative stress in target cells. 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics.
Effets Biochimiques Et Physiologiques
2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have a wide range of biochemical and physiological effects. In plants, 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have insecticidal and herbicidal properties, as well as a role in plant defense against pathogens. In animals, 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, as well as a role in the regulation of cellular antioxidant defense mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its natural occurrence in plants, its wide range of potential applications, and its relatively low toxicity compared to synthetic pesticides. The limitations of using 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its variability in concentration and purity depending on the source, its potential for degradation over time, and the need for specialized equipment and expertise for its synthesis and analysis.
Orientations Futures
For research on 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one include the identification of the specific targets and pathways involved in its mechanism of action, the optimization of its synthesis and purification methods, the development of new applications in agriculture and medicine, and the exploration of its potential as a tool for studying plant-microbe interactions. Additionally, further research is needed to fully understand the potential risks and benefits of using 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one in various applications.
Méthodes De Synthèse
The synthesis of 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one can be achieved through various methods, including chemical synthesis, plant extraction, and microbial fermentation. Chemical synthesis involves the reaction of 2,4-dimethylbenzoxazole with 2-methylene-1-oxobutyl chloride in the presence of a base catalyst. Plant extraction involves the isolation of 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one from plants that naturally produce the compound. Microbial fermentation involves the use of microorganisms to produce 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one through the fermentation of plant material.
Applications De Recherche Scientifique
2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential applications in agriculture, medicine, and biotechnology. In agriculture, 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have insecticidal and herbicidal properties, making it a potential alternative to synthetic pesticides. In medicine, 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential drug candidate. In biotechnology, 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been used as a marker for genetic transformation and as a tool for studying plant-microbe interactions.
Propriétés
Numéro CAS |
116337-82-7 |
|---|---|
Nom du produit |
2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one |
Formule moléculaire |
C15H17NO3 |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
2,4-dimethyl-7-(2-methylidenebutanoyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H17NO3/c1-5-9(2)14(17)11-6-7-12-13(8-11)19-10(3)15(18)16(12)4/h6-8,10H,2,5H2,1,3-4H3 |
Clé InChI |
KSQWAFPOZRQKCX-UHFFFAOYSA-N |
SMILES |
CCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)C)C |
SMILES canonique |
CCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)C)C |
Synonymes |
2,4-dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one 2,4-DMOB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




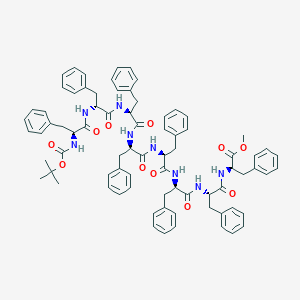
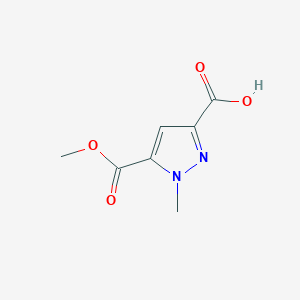
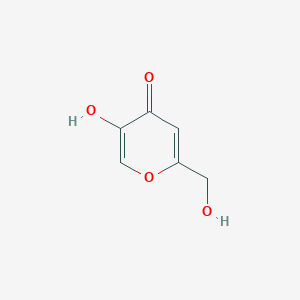
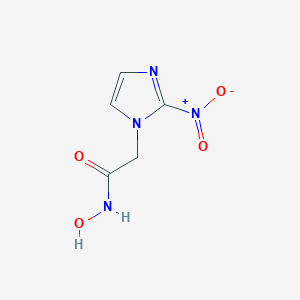
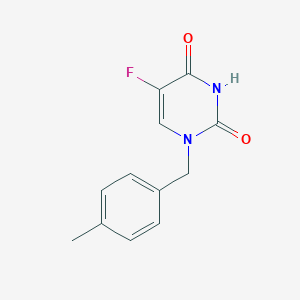
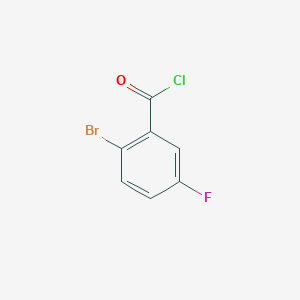
![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)
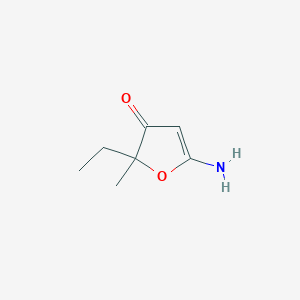
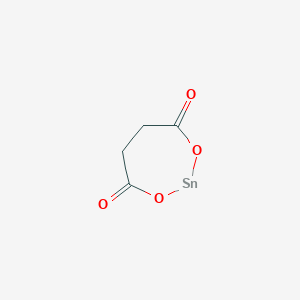
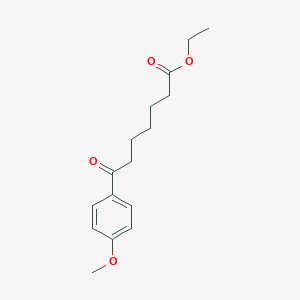
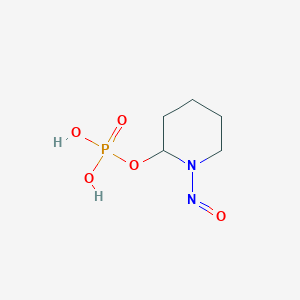
![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)
